molecular formula C26H26N4O2 B11408464 N-[(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)methyl]benzamide

N-[(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)methyl]benzamide

Cat. No.: B11408464
M. Wt: 426.5 g/mol
InChI Key: LMIZKDWNROQUQV-UHFFFAOYSA-N
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Description

N-[(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)methyl]benzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the phenyl(propan-2-yl)amino group: This step involves the reaction of the benzimidazole intermediate with an appropriate amine, such as phenyl(propan-2-yl)amine, under controlled temperature and pH conditions.

    Attachment of the benzamide group: The final step involves the acylation of the benzimidazole derivative with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The core structure of the compound.

    Benzamide: A related compound with a simpler structure.

    Phenyl(propan-2-yl)amine: A component of the compound.

Uniqueness

N-[(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)methyl]benzamide is unique due to its combination of a benzimidazole core with a benzamide group and a phenyl(propan-2-yl)amino moiety. This unique structure imparts specific biological activities and potential therapeutic applications that are not found in simpler related compounds.

Properties

Molecular Formula

C26H26N4O2

Molecular Weight

426.5 g/mol

IUPAC Name

N-[[1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C26H26N4O2/c1-19(2)30(21-13-7-4-8-14-21)25(31)18-29-23-16-10-9-15-22(23)28-24(29)17-27-26(32)20-11-5-3-6-12-20/h3-16,19H,17-18H2,1-2H3,(H,27,32)

InChI Key

LMIZKDWNROQUQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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